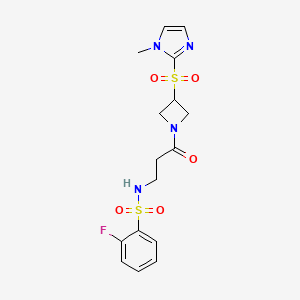
2-fluoro-N-(3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H19FN4O5S2 and its molecular weight is 430.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-fluoro-N-(3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. Its unique structure, featuring a fluorinated moiety and an imidazole ring, suggests promising biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
- Modulation of Receptor Activity : It may interact with various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and proliferation.
Biological Assays
Several studies have evaluated the biological activity of this compound through various assays:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including glioblastoma multiforme (GBM). The IC50 values indicate potent activity, particularly under hypoxic conditions .
| Cell Line | IC50 (µM) | Condition |
|---|---|---|
| GBM | 5.0 | Hypoxic |
| MCF7 | 10.0 | Normoxic |
| A549 | 8.5 | Hypoxic |
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit hexokinase, a key enzyme in glycolysis. Results indicated that it is a more effective inhibitor than traditional glycolytic inhibitors like 2-deoxy-D-glucose (2-DG), particularly in its phosphorylated form .
Case Study 1: Glioblastoma Multiforme
A recent study investigated the effects of this compound on GBM cells. The results showed:
- Inhibition of Cell Proliferation : The compound significantly reduced cell viability in GBM cell lines compared to control groups.
"These findings suggest that the fluorinated derivative may provide a new avenue for targeted therapy in aggressive cancers" .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS). This indicates its potential use in treating inflammatory diseases.
Propiedades
IUPAC Name |
2-fluoro-N-[3-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O5S2/c1-20-9-8-18-16(20)27(23,24)12-10-21(11-12)15(22)6-7-19-28(25,26)14-5-3-2-4-13(14)17/h2-5,8-9,12,19H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKLTSYILUUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CCNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














